4-Bromo-2-chlorophenyl propionate

Descripción general

Descripción

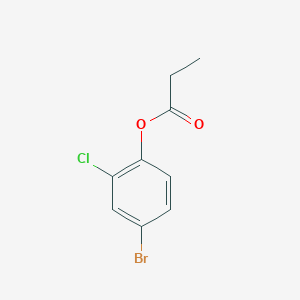

4-Bromo-2-chlorophenyl propionate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a bromine and chlorine atom attached to a benzene ring, along with a propionate ester group

Mecanismo De Acción

Target of Action

The primary target of 4-Bromo-2-chlorophenyl propionate, also known as Profenofos , is the acetylcholinesterase enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down acetylcholine, a neurotransmitter responsible for transmitting signals in the nervous system .

Mode of Action

Profenofos acts by inhibiting the acetylcholinesterase enzyme . This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of this neurotransmitter. The excess acetylcholine disrupts normal nerve impulses, leading to various physiological effects . It’s worth noting that the S(-) isomer of Profenofos is a more potent inhibitor .

Biochemical Pathways

The action of Profenofos primarily affects the cholinergic pathway. By inhibiting acetylcholinesterase, it disrupts the normal functioning of this pathway, leading to an overstimulation of the nerves. This overstimulation can result in a variety of symptoms, depending on the extent and location of the exposure .

Pharmacokinetics

Profenofos is known to be detoxified to a biologically inactive metabolite, 4-bromo-2-chlorophenol (BCP) . The metabolism of Profenofos to BCP is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP2B6 . The pharmacokinetic properties of Profenofos, such as its absorption, distribution, metabolism, and excretion (ADME), can be influenced by factors such as the route of exposure and the individual’s metabolic capacity .

Result of Action

The inhibition of acetylcholinesterase by Profenofos leads to an overstimulation of the nervous system. This can result in a range of symptoms, from mild effects such as salivation and teary eyes, to more severe effects such as muscle tremors, respiratory distress, and in extreme cases, death .

Action Environment

The action, efficacy, and stability of Profenofos can be influenced by various environmental factors. For instance, its effectiveness can be affected by the presence of other substances, the pH of the environment, and temperature . Additionally, factors such as the individual’s metabolic capacity can influence the compound’s action .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-chlorophenyl propionate typically involves the esterification of 4-Bromo-2-chlorophenol with propionic acid or its derivatives. One common method is the reaction of 4-Bromo-2-chlorophenol with propionyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where 4-Bromo-2-chlorophenol and propionyl chloride are fed into a reactor along with a base. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified through distillation or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-2-chlorophenyl propionate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-Bromo-2-chlorophenol and propionic acid.

Oxidation and Reduction: The aromatic ring can undergo oxidation or reduction reactions, leading to the formation of different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) are commonly used.

Ester Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products such as 4-Azido-2-chlorophenyl propionate or 4-Thiocyanato-2-chlorophenyl propionate.

Ester Hydrolysis: 4-Bromo-2-chlorophenol and propionic acid.

Oxidation and Reduction: Various oxidized or reduced derivatives of the aromatic ring.

Aplicaciones Científicas De Investigación

4-Bromo-2-chlorophenyl propionate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Industry: Used in the production of specialty chemicals and materials.

Comparación Con Compuestos Similares

Similar Compounds

4-Bromo-2-chlorophenol: The parent compound without the ester group.

4-Bromo-2-chlorobenzoic acid: A similar compound with a carboxylic acid group instead of the ester.

4-Bromo-2-chlorophenyl acetate: An ester with an acetate group instead of a propionate group.

Uniqueness

4-Bromo-2-chlorophenyl propionate is unique due to the presence of both bromine and chlorine atoms on the aromatic ring, along with the propionate ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Actividad Biológica

4-Bromo-2-chlorophenyl propionate is a compound of interest in pharmacological and toxicological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is an organic compound characterized by the presence of bromine and chlorine substituents on a phenyl ring, linked to a propionate group. Its chemical structure can be represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

The biological activity of this compound is attributed to its ability to interact with various molecular targets in cells. The compound may exhibit:

- Enzymatic Inhibition : It can inhibit enzymes involved in critical metabolic pathways, potentially leading to altered cellular functions.

- Protein Interaction : The compound may bind to proteins, affecting their conformation and activity.

- Induction of Apoptosis : It has been suggested that this compound could trigger apoptosis in certain cancer cell lines through various signaling pathways.

Antibacterial Activity

Research indicates that compounds similar to this compound possess significant antibacterial properties. For instance, derivatives with similar structures have shown efficacy against multidrug-resistant bacterial strains. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | Not specified |

| Similar derivatives | Staphylococcus aureus | 12 µg/mL |

Note: Specific MIC values for this compound are not yet established in the literature.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells, particularly in breast cancer (MCF7) and lung cancer (A549) cell lines.

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | MCF7 | Not specified |

| Ethyl-pyrazole derivatives | A549 | 26 µM |

| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 mg/mL |

Further research is required to determine the exact IC50 for this compound.

Toxicological Studies

Toxicological evaluations have indicated that exposure to compounds like this compound may lead to adverse health effects. A study on profenofos, which metabolizes into this compound, highlighted the potential for neurotoxicity due to inhibition of acetylcholinesterase and other β-esterases.

Case Studies

- Profenofos Metabolism : A pilot study conducted among Egyptian agricultural workers demonstrated elevated urinary levels of 4-bromo-2-chlorophenol (BCP), a metabolite of profenofos, indicating exposure during pesticide application. Urinary BCP levels increased significantly during exposure periods, suggesting its utility as a biomarker for pesticide exposure .

- Anticancer Screening : In vitro studies have shown that derivatives related to this compound exhibit varying degrees of anticancer activity. For instance, compounds with similar halogen substitutions have been tested against several cancer cell lines, revealing promising results in inhibiting cell growth .

Propiedades

IUPAC Name |

(4-bromo-2-chlorophenyl) propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrClO2/c1-2-9(12)13-8-4-3-6(10)5-7(8)11/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCIZFLAAOIPQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.